1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one is a heterocyclic compound with significant importance in medicinal chemistry. This compound features a unique structure that combines an isoxazole ring with a pyrrolone moiety, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one typically involves the reaction of α,β-unsaturated imines with tert-butylamine in the presence of a catalytic amount of ruthenium carbonyl (Ru3(CO)12) at elevated temperatures (180°C) for an extended period (20 hours) . This method yields the desired compound with a moderate yield of 36%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of catalytic systems and high-temperature conditions suggests that scaling up the synthesis would require careful optimization of reaction parameters to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the isoxazole and pyrrolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dihydro-1-(1,1-dimethylethyl)-3-phenyl-2H-pyrrol-2-one
- 1,5-Diphenyl-4,5-dihydro-1H-pyrazole
- 1,5-Naphthyridines
Uniqueness
1,5-Dihydro-1-(5-(1,1-dimethylethyl)-3-isoxazolyl)-5-hydroxy-3,4-dimethyl-2H-pyrrol-2-one stands out due to its combined isoxazole and pyrrolone structure, which imparts unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
120771-07-5 |
---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C13H18N2O3/c1-7-8(2)12(17)15(11(7)16)10-6-9(18-14-10)13(3,4)5/h6,11,16H,1-5H3 |
InChI Key |
AVURBODECJBIHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1O)C2=NOC(=C2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.